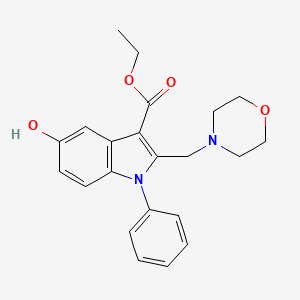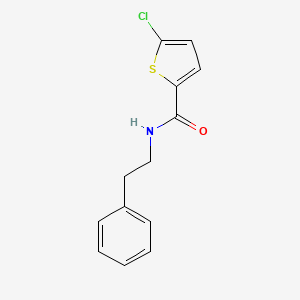![molecular formula C12H10Br2F6N2O B14949177 1-(2,4-Dibromophenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B14949177.png)
1-(2,4-Dibromophenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]-N’-(2,4-DIBROMOPHENYL)UREA is a synthetic organic compound characterized by the presence of trifluoromethyl and dibromophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]-N’-(2,4-DIBROMOPHENYL)UREA typically involves the reaction of 1,1-bis(trifluoromethyl)propylamine with 2,4-dibromophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction proceeds through the formation of a urea linkage between the amine and isocyanate groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]-N’-(2,4-DIBROMOPHENYL)UREA can undergo various chemical reactions, including:
Substitution Reactions: The dibromophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products with substituted groups on the phenyl ring.
Oxidation/Reduction: Various oxidized or reduced forms of the compound.
Hydrolysis: Breakdown products including amines and carbon dioxide.
Applications De Recherche Scientifique
N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]-N’-(2,4-DIBROMOPHENYL)UREA has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]-N’-(2,4-DIBROMOPHENYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and stability, while the dibromophenyl group can facilitate interactions with aromatic residues in proteins. The urea linkage may also play a role in the compound’s overall activity by providing a stable scaffold for these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]-N’-(2,4-DICHLOROPHENYL)UREA
- N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]-N’-(2,4-DIFLUOROPHENYL)UREA
- N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]-N’-(2,4-DIMETHOXYPHENYL)UREA
Uniqueness
N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]-N’-(2,4-DIBROMOPHENYL)UREA is unique due to the presence of both trifluoromethyl and dibromophenyl groups, which confer distinct chemical properties such as increased lipophilicity and potential for halogen bonding. These features can enhance the compound’s performance in various applications compared to its analogs.
Propriétés
Formule moléculaire |
C12H10Br2F6N2O |
|---|---|
Poids moléculaire |
472.02 g/mol |
Nom IUPAC |
1-(2,4-dibromophenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea |
InChI |
InChI=1S/C12H10Br2F6N2O/c1-2-10(11(15,16)17,12(18,19)20)22-9(23)21-8-4-3-6(13)5-7(8)14/h3-5H,2H2,1H3,(H2,21,22,23) |
Clé InChI |
VLDMKCFZZDHLNM-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(F)(F)F)(C(F)(F)F)NC(=O)NC1=C(C=C(C=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Ethoxyphenyl)-4-{4-[1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperazine-1-carbonyl}pyrrolidin-2-one](/img/structure/B14949110.png)
![N-(naphthalen-1-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B14949117.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide](/img/structure/B14949122.png)
![4-(1,3-benzothiazol-2-yl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B14949133.png)
![N'-[(E)-(1-Benzyl-1H-indol-3-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B14949139.png)
![{[(1,2,2,6,6-Pentamethylpiperidin-4-ylidene)amino]oxy}(phenyl)methanone](/img/structure/B14949145.png)
![N-{(E)-[5-bromo-2-(propan-2-yloxy)phenyl]methylidene}-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B14949152.png)
![N'-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B14949157.png)

![2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B14949165.png)
![6-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B14949176.png)
![Morpholino[3-(morpholinocarbonyl)-5-nitrophenyl]methanone](/img/structure/B14949179.png)
![2-[(2,4-Dichlorobenzyl)sulfanyl]pyrimidine](/img/structure/B14949180.png)
